2-(phenylformamido)-N-[2-(thiophen-3-yl)ethyl]acetamide
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Overview
Description
2-(phenylformamido)-N-[2-(thiophen-3-yl)ethyl]acetamide is an organic compound that features both a phenylformamido group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylformamido)-N-[2-(thiophen-3-yl)ethyl]acetamide typically involves the reaction of phenyl isocyanate with 2-(thiophen-3-yl)ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-(phenylformamido)-N-[2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(phenylformamido)-N-[2-(thiophen-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(phenylformamido)-N-[2-(thiophen-3-yl)ethyl]acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)acetamide: Similar structure but lacks the phenylformamido group.
2-(Thiophen-2-yl)acetic acid: Contains a carboxylic acid group instead of the amide group.
Uniqueness
2-(phenylformamido)-N-[2-(thiophen-3-yl)ethyl]acetamide is unique due to the presence of both a phenylformamido group and a thiophene ring, which confer specific chemical and physical properties that are not found in similar compounds.
Properties
IUPAC Name |
N-[2-oxo-2-(2-thiophen-3-ylethylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(16-8-6-12-7-9-20-11-12)10-17-15(19)13-4-2-1-3-5-13/h1-5,7,9,11H,6,8,10H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIYTRMZSHZIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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